N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine derivatives. This compound exhibits significant interest in medicinal chemistry due to its potential pharmacological properties. The molecular structure features a dibenzo oxazepine core, which is known for its diverse biological activities.
This compound can be classified under the category of sulfonamide derivatives, which are known for their antibacterial properties. It is also recognized as a potential dopamine D2 receptor antagonist, making it relevant in the treatment of neurological disorders such as schizophrenia and bipolar disorder . The compound's unique structural features contribute to its classification within the broader family of dibenzo[b,f][1,4]oxazepines.
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide typically involves several key steps:
The molecular formula for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide is with a molecular weight of approximately 419.5 g/mol. The compound is characterized by:
The structure can be represented using SMILES notation as CCN1C(c2ccccc2Sc2ccc(cc12)NC(Nc1ccc(cc1)OC)=O)=O
, indicating its complex arrangement of atoms and functional groups.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure specificity and yield.
The mechanism of action for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide primarily involves its interaction with dopamine receptors, particularly the D2 subtype. By selectively inhibiting these receptors, the compound modulates neurotransmission in the brain, which could lead to therapeutic effects in conditions such as schizophrenia and bipolar disorder .
The unique structural features of this compound enhance its binding affinity to these receptors, potentially improving therapeutic outcomes compared to other similar compounds.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 419.5 g/mol |
LogP | 5.5688 |
LogD | 5.5688 |
LogSw | -5.3672 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 55.244 Ų |
These properties suggest that the compound has moderate lipophilicity and potential solubility challenges in aqueous environments .
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: